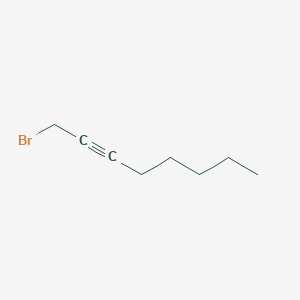

1-Bromo-2-octyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromooct-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPBYOBXEXNWOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373728 | |

| Record name | 1-Bromo-2-octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18495-27-7 | |

| Record name | 1-Bromo-2-octyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2-octyne from 2-Octyn-1-ol

Abstract

This technical guide provides a detailed protocol and mechanistic insights for the synthesis of 1-bromo-2-octyne, a valuable propargylic bromide intermediate in organic synthesis. The document is intended for researchers, chemists, and professionals in drug development and materials science. We will explore the conversion of 2-octyn-1-ol to its corresponding bromide using phosphorus tribromide (PBr₃), a standard and efficient method. This guide emphasizes the underlying chemical principles, step-by-step experimental procedures, safety protocols, and data interpretation to ensure a successful and safe synthesis.

Introduction: The Significance of Propargyl Bromides

Propargyl bromides, such as this compound, are highly versatile building blocks in organic chemistry.[1][2] Their utility stems from the presence of two reactive sites: the bromine atom, which is susceptible to nucleophilic substitution, and the alkyne moiety, which can participate in a wide array of transformations including cycloadditions, coupling reactions, and reductions. This dual reactivity makes them indispensable precursors for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.

The conversion of a primary propargylic alcohol like 2-octyn-1-ol to this compound is a fundamental transformation. While several reagents can achieve this, phosphorus tribromide (PBr₃) is often the reagent of choice for primary and secondary alcohols due to its high efficiency and the mild conditions under which it operates.[3] This method typically affords high yields and minimizes the risk of carbocation rearrangements, a common side reaction when using hydrobromic acid.[4][5]

This guide will provide a comprehensive overview of this synthesis, focusing on the reaction mechanism, a detailed experimental protocol, and critical safety considerations.

Reaction Mechanism: An SN2 Pathway

The conversion of 2-octyn-1-ol to this compound using phosphorus tribromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][6] This pathway involves two key steps: the activation of the hydroxyl group and the subsequent displacement by a bromide ion.

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of PBr₃. This results in the formation of a protonated alkoxyphosphonium bromide intermediate and the displacement of a bromide ion. The hydroxyl group is now converted into a good leaving group.[5][7]

-

Nucleophilic Attack and Displacement: The bromide ion generated in the first step then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group from the backside. This backside attack leads to the displacement of the dibromophosphite leaving group and the formation of the C-Br bond.[7]

The use of a weak base, such as pyridine, is crucial in this reaction. Pyridine serves to neutralize the hydrogen bromide (HBr) that can be formed as a byproduct, preventing unwanted side reactions.[3][8] It also assists in the deprotonation of the intermediate, driving the reaction towards the product.[3]

The SN2 nature of this reaction ensures that it works well for primary and secondary alcohols but is not suitable for tertiary alcohols due to steric hindrance.[3][4] A significant advantage of this mechanism is the avoidance of carbocation intermediates, thus preventing rearrangements that can occur with methods employing strong acids like HBr.[5]

Experimental Protocol

This section outlines a detailed, step-by-step procedure for the synthesis of this compound from 2-octyn-1-ol.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Octyn-1-ol | C₈H₁₄O | 126.20 | 9.47 g | 75.0 mmol |

| Phosphorus Tribromide | PBr₃ | 270.69 | 6.77 g (2.35 mL) | 25.0 mmol |

| Anhydrous Pyridine | C₅H₅N | 79.10 | 0.39 g (0.4 mL) | 4.9 mmol |

| Anhydrous Ether | (C₂H₅)₂O | 74.12 | 50 mL | - |

| Brine (sat. NaCl) | NaCl/H₂O | - | 100 mL | - |

| Sat. Sodium Bicarbonate | NaHCO₃/H₂O | - | 150 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 40 g | - |

Step-by-Step Procedure

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under an argon or nitrogen atmosphere.

-

Initial Reagents: 2-octyn-1-ol (9.47 g, 75.0 mmol) is dissolved in anhydrous ether (50 mL) and transferred to the reaction flask. Anhydrous pyridine (0.4 mL, 4.9 mmol) is then added to the solution.[9]

-

Cooling: The reaction mixture is cooled to between -30°C and -35°C using a dry ice/acetone bath.

-

Addition of PBr₃: Phosphorus tribromide (2.35 mL, 25.0 mmol) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -30°C.[9]

-

Reaction Progression: After the addition is complete, the mixture is stirred at -30°C to -35°C for one hour. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for an additional hour.[9]

-

Quenching and Extraction: The reaction is carefully quenched by the addition of brine (100 mL). The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ether (4 x 50 mL).[9]

-

Washing: The combined organic layers are washed sequentially with a saturated aqueous solution of sodium bicarbonate (150 mL), water (150 mL), and brine (150 mL).[9]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (40 g), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[9]

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.[9]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Octyn-1-ol (75.0 mmol) | [9] |

| Reagent | Phosphorus Tribromide (25.0 mmol) | [9] |

| Base | Pyridine (4.9 mmol) | [9] |

| Reaction Temperature | -35°C to Room Temperature | [9] |

| Reaction Time | 2 hours | [9] |

| Boiling Point (Product) | 53°-58° C / 0.39 mmHg | [9] |

| Expected Yield | ~65% (9.15 g) | [9] |

Safety Precautions

The synthesis of this compound involves the use of hazardous materials, and strict adherence to safety protocols is mandatory.

-

Phosphorus Tribromide (PBr₃):

-

Hazards: PBr₃ is a corrosive substance that causes severe skin and eye burns.[10][11] It reacts violently with water, releasing toxic and corrosive hydrogen bromide (HBr) gas.[10][12] Inhalation can cause severe irritation to the respiratory system.[11][12]

-

Handling: Always handle PBr₃ in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, a face shield, and heavy-duty gloves (e.g., neoprene or nitrile).[11][13] Ensure that all glassware is scrupulously dry to prevent violent reactions.[12] An emergency eyewash and safety shower must be readily accessible.[12]

-

Spills: In case of a spill, do not use water.[13] Absorb the spill with an inert material like sand or vermiculite and place it in a sealed container for disposal.[10]

-

-

This compound:

-

Hazards: As an alkylating agent, this compound is expected to be toxic and lachrymatory. Handle with care and avoid inhalation and skin contact.

-

Storage: Store the product in a cool, dark, and well-ventilated area, away from incompatible materials.

-

-

General Precautions:

-

The reaction is performed under an inert atmosphere (argon or nitrogen) to prevent the reaction of PBr₃ with atmospheric moisture.

-

The addition of PBr₃ is highly exothermic and must be done slowly at low temperatures to control the reaction rate.[14]

-

Conclusion

The synthesis of this compound from 2-octyn-1-ol using phosphorus tribromide is a reliable and efficient method for producing this important synthetic intermediate. A thorough understanding of the SN2 reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety precautions are paramount for a successful outcome. The procedure detailed in this guide, when followed meticulously, can be expected to provide a good yield of the desired product, paving the way for its use in further synthetic applications.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]

-

OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Retrieved from [Link]

-

Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. Retrieved from [Link]

-

CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Bromide via Reaction with PBr₃. (2024, June 17). YouTube. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of propargyl bromide. Retrieved from [Link]

- Google Patents. (n.d.). US6794551B2 - Process for producing propargyl bromide.

-

National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

- Google Patents. (n.d.). US9169178B2 - Manufacturing of stabilized propargyl bromide.

-

MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus tribromide. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. Retrieved from [Link]

Sources

- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. byjus.com [byjus.com]

- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. orgosolver.com [orgosolver.com]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. nj.gov [nj.gov]

- 14. US6794551B2 - Process for producing propargyl bromide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Preparation of 1-Bromo-2-octyne using Phosphorus Tribromide

Abstract

This technical guide provides a comprehensive overview for the synthesis of 1-bromo-2-octyne, a valuable propargyl bromide derivative utilized in a variety of organic transformations, including nucleophilic substitutions and coupling reactions. The guide is intended for an audience of researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the reaction between 2-octyn-1-ol and phosphorus tribromide (PBr₃), provide a detailed, field-proven experimental protocol, and discuss methods for purification, characterization, and safe handling of the materials involved. This document aims to be a self-validating resource, grounding its recommendations in established chemical principles and providing practical insights to ensure a successful and safe synthesis.

Introduction: The Significance of this compound

This compound is a key intermediate in organic synthesis, prized for its bifunctional nature. The presence of a reactive propargylic bromide and an internal alkyne allows for a diverse array of chemical manipulations. This versatility makes it an attractive building block in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. The controlled introduction of the octynyl moiety can be a critical step in the construction of target molecules, and a reliable synthetic route to this compound is therefore of considerable importance.

The conversion of the primary alcohol, 2-octyn-1-ol, to the corresponding bromide is efficiently achieved using phosphorus tribromide. This method is often preferred over the use of hydrobromic acid as it proceeds under milder conditions and minimizes the risk of carbocation rearrangements, which can be a concern with other halogenating agents.[1]

Mechanistic Insights: The SN2 Pathway of Bromination

The reaction of 2-octyn-1-ol with phosphorus tribromide proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1][2] Understanding this mechanism is crucial for optimizing reaction conditions and predicting the stereochemical outcome if a chiral center were present.

The overall transformation can be dissected into two primary stages:

-

Activation of the Hydroxyl Group: The hydroxyl group of an alcohol is a poor leaving group. The first step of the reaction involves the activation of this group by the electrophilic phosphorus atom of PBr₃. The oxygen atom of the alcohol attacks the phosphorus atom, displacing a bromide ion and forming a protonated intermediate.

-

Nucleophilic Attack and Displacement: The bromide ion, now acting as a nucleophile, attacks the carbon atom bearing the activated hydroxyl group from the backside. This concerted attack leads to the displacement of the good leaving group (a phosphorus-containing species) and the formation of the C-Br bond.

The role of a weak base, such as pyridine, is to neutralize the hydrogen bromide (HBr) that is generated as a byproduct of the reaction. While the initial activation of the alcohol is reversible, the deprotonation of the intermediate by pyridine drives the reaction forward, ultimately increasing the yield of the desired alkyl bromide.[3]

Caption: The SN2 mechanism for the reaction of 2-octyn-1-ol with PBr₃ in the presence of pyridine.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures and is designed to provide a reliable method for the synthesis of this compound.[4]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2-Octyn-1-ol | 126.20 | 9.47 g | 75.0 mmol | 1.0 |

| Phosphorus Tribromide (PBr₃) | 270.69 | 2.35 mL (6.75 g) | 25.0 mmol | 0.33 |

| Anhydrous Pyridine | 79.10 | 0.4 mL (0.39 g) | 4.9 mmol | 0.065 |

| Anhydrous Diethyl Ether | 74.12 | 50 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 150 mL | - | - |

| Brine (Saturated NaCl) | - | 150 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 40 g | - | - |

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an argon inlet, dissolve 2-octyn-1-ol (9.47 g, 75.0 mmol) in anhydrous diethyl ether (50 mL). Add anhydrous pyridine (0.4 mL, 4.9 mmol).

-

Expert Insight: The use of anhydrous conditions is critical to prevent the hydrolysis of PBr₃, which would reduce its efficacy and generate HBr.[2] The reaction is performed under an inert atmosphere (argon) to exclude moisture.

-

-

Addition of PBr₃: Cool the reaction mixture to between -30 °C and -35 °C using a dry ice/acetone bath. Slowly add phosphorus tribromide (2.35 mL, 25.0 mmol) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -30 °C.

-

Expert Insight: The dropwise addition at low temperature is crucial to control the exothermic reaction between the alcohol and PBr₃.[2] Maintaining a low temperature minimizes the formation of side products.

-

-

Reaction Progression: After the addition is complete, stir the mixture at -30 °C to -35 °C for an additional hour. Then, allow the reaction to warm to room temperature and stir for another hour.

-

Expert Insight: The initial low-temperature stirring allows for the controlled formation of the intermediate, while warming to room temperature ensures the completion of the SN2 displacement.

-

-

Workup: Cool the reaction mixture in an ice bath and carefully quench by adding brine (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (4 x 50 mL).

-

Expert Insight: The brine quench hydrolyzes any remaining PBr₃ and helps to separate the aqueous and organic layers. Multiple extractions ensure complete recovery of the product.

-

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (150 mL), water (150 mL), and brine (150 mL).

-

Expert Insight: The sodium bicarbonate wash neutralizes any remaining acidic byproducts. The subsequent water and brine washes remove any residual water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (40 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Expert Insight: Anhydrous sodium sulfate is an effective drying agent for ethereal solutions.

-

Purification

The crude product is purified by vacuum distillation.

-

Distillation Parameters:

-

Alternative Purification: For smaller scales or to remove closely boiling impurities, purification by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate) can be employed.

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (Predicted):

-

δ ~3.9 ppm (t, 2H): Methylene protons adjacent to the bromine atom. The triplet splitting would arise from coupling to the adjacent methylene group of the octynyl chain.

-

δ ~2.2 ppm (m, 2H): Methylene protons adjacent to the alkyne.

-

δ ~1.4 ppm (m, 4H): Methylene protons of the alkyl chain.

-

δ ~0.9 ppm (t, 3H): Terminal methyl protons.

-

-

13C NMR (Predicted):

-

δ ~80-90 ppm: Alkynyl carbons.

-

δ ~30-40 ppm: Methylene carbon attached to bromine.

-

δ ~15-35 ppm: Other alkyl carbons.

-

Infrared (IR) Spectroscopy

-

~2960-2850 cm-1: C-H stretching of the alkyl chain.

-

~2250-2200 cm-1: C≡C stretching of the internal alkyne (this peak may be weak or absent due to the symmetry of the internal alkyne).

-

~600-500 cm-1: C-Br stretching.

Mass Spectrometry (MS)

-

Molecular Ion (M+): A characteristic pair of peaks of nearly equal intensity at m/z = 188 and 190, corresponding to the two isotopes of bromine (79Br and 81Br).

-

Major Fragments:

-

m/z = 109: Loss of the bromine radical ([M-Br]+).

-

m/z = 67: Propargyl cation ([C₅H₇]+).

-

Safety and Handling

Phosphorus tribromide is a corrosive and toxic substance that reacts violently with water. [5][6][7] It is imperative to handle this reagent with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling PBr₃:

-

Always dispense PBr₃ under an inert atmosphere.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

-

Quenching PBr₃:

-

Unused PBr₃ should be quenched cautiously. A recommended procedure is to slowly add the PBr₃ to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or to a large volume of ice. The quenching process should be performed in a fume hood.[8]

-

-

Product Handling:

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Store the product in a tightly sealed container in a cool, dry place.

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete reaction. - Hydrolysis of PBr₃. - Loss of product during workup. | - Ensure the reaction is stirred for the full duration at the specified temperatures. - Use anhydrous solvents and reagents and maintain an inert atmosphere. - Perform extractions carefully and ensure complete phase separation. |

| Presence of Starting Material (2-Octyn-1-ol) in the Product | - Insufficient PBr₃. - Reaction time too short. | - Use a slight excess of PBr₃ if necessary. - Increase the reaction time at room temperature. |

| Formation of Side Products (e.g., ethers, elimination products) | - Reaction temperature too high. - Presence of water. | - Maintain the low temperature during the addition of PBr₃. - Ensure all glassware and reagents are scrupulously dry. |

| Difficulty in Purification by Distillation | - Co-distillation with impurities. - Decomposition of the product at high temperatures. | - Use a fractionating column for better separation. - Perform the distillation under a higher vacuum to lower the boiling point. - Consider purification by column chromatography. |

Conclusion

The synthesis of this compound from 2-octyn-1-ol using phosphorus tribromide is a robust and reliable method for obtaining this valuable synthetic intermediate. By understanding the underlying SN2 mechanism, adhering to a carefully controlled experimental protocol, and observing stringent safety precautions, researchers can consistently achieve good yields of the desired product. The detailed characterization data and troubleshooting guide provided herein are intended to support the successful and safe execution of this important transformation in the research and development laboratory.

References

-

BYJU'S. PBr3 Reaction. [Link]

-

Chad's Prep. Substitution with PBr3 & SOCl2. [Link]

-

Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

-

OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). [Link]

-

PrepChem. Synthesis of this compound. [Link]

-

University of Calgary. Ch 8 : ROH + SOCl2 or PX3. [Link]

-

Master Organic Chemistry. PBr3 and SOCl2. [Link]

-

Common Organic Chemistry. Alcohol to Bromide - PBr3. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: phosphorus tribromide. [Link]

-

Chemistry Stack Exchange. Reactions for alcohols into alkyl halides with 100% retention. [Link]

-

NJ.gov. Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. [Link]

-

Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? [Link]

-

Cole-Parmer. Material Safety Data Sheet - Phosphorus tribromide. [Link]

- American Chemical Society.

- KGROUP. Quenching Reactive Substances.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1-Bromo-2-butyne | C4H5Br | CID 2756862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. count for the peaks in the mass spectrum of the 1-bromohexane ,by suggest.. [askfilo.com]

- 5. 1-Bromo-1-octyne | C8H13Br | CID 11052414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Octane, 1-bromo- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. reddit.com [reddit.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 1-Bromo-2-octyne (CAS: 18495-27-7)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the use of this compound. As a versatile synthetic intermediate, this propargylic bromide offers a strategic entry point for the introduction of the octynyl moiety in complex molecular architectures. This document provides an in-depth exploration of its chemical properties, synthesis, reactivity, applications, and critical safety protocols, grounded in established scientific principles and field-proven insights.

Core Characteristics and Physicochemical Properties

This compound, also known as 2-Octynyl Bromide, is a halogenated alkyne that features a reactive propargylic carbon-bromine bond.[1] This bifunctional nature—a reactive C-Br bond and an internal alkyne—makes it a valuable building block in synthetic organic chemistry.[2] Its unique structure allows for a range of chemical transformations, crucial for the construction of novel organic compounds and potential pharmaceutical agents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18495-27-7 | [1][3][4][5][6] |

| Molecular Formula | C₈H₁₃Br | [1][4][7] |

| Molecular Weight | 189.09 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Boiling Point | 53°-58° C at 0.39 mmHg; 64°C at 20mm | [9][10] |

| Density | 1.18 g/cm³ | [10] |

| Refractive Index | 1.4883 | [10] |

| Purity | Typically ≥95% | [4][6] |

| Flash Point | 72.5 °C | [10] |

Synthesis and Purification

The most common and reliable synthesis of this compound involves the bromination of the corresponding propargylic alcohol, 2-octyn-1-ol. This transformation is typically achieved using phosphorus tribromide (PBr₃) in the presence of a weak base like pyridine to neutralize the HBr byproduct.

Causality in Experimental Design:

-

Inert Atmosphere: The reaction is conducted under an argon atmosphere to prevent moisture from quenching the reactive PBr₃ and to avoid potential side reactions.[9]

-

Low Temperature Addition: Phosphorus tribromide is added dropwise at a reduced temperature (-30° to -35° C) to control the exothermic reaction and minimize the formation of undesired byproducts.[9] A similar protocol for the synthesis of 1-bromo-2-butyne also employs cooling to 0° C.[11]

-

Pyridine: Anhydrous pyridine acts as a scavenger for the hydrobromic acid generated during the reaction, preventing acid-catalyzed side reactions such as rearrangement or decomposition of the product.[9][11]

-

Aqueous Workup: The workup involves quenching with brine, followed by washes with saturated sodium bicarbonate to remove any remaining acidic impurities, and further washes with water and brine to remove water-soluble byproducts.[9]

-

Purification: The final product is purified by distillation under reduced pressure to yield a colorless oil.[9]

Detailed Experimental Protocol: Synthesis of this compound[10]

-

Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an argon inlet.

-

Reagents: Charge the flask with 2-octyne-1-ol (75.0 mmol) dissolved in anhydrous diethyl ether (50 ml). Add anhydrous pyridine (4.9 mmol).

-

Reaction: Cool the mixture to between -30° C and -35° C using a suitable cooling bath.

-

Addition: Add phosphorus tribromide (25.0 mmol) dropwise via the dropping funnel, ensuring the internal temperature remains within the specified range.

-

Stirring: Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional hour under argon.

-

Quenching: Carefully add brine (100 ml) to the reaction mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (4 x 50 ml).

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (150 ml), water (150 ml), and brine (150 ml).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (40 g), filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting residue by vacuum distillation (B.p.: 53°-58° C / 0.39 mmHg) to obtain this compound as a colorless oily product (typical yield: ~65%).

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Key Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its two key functional groups. The propargylic bromide is susceptible to nucleophilic substitution, while the internal alkyne can undergo various addition and coupling reactions.

A. Nucleophilic Substitution

The C-Br bond is activated by its propargylic position, making it an excellent electrophile for a wide range of nucleophiles. This allows for the straightforward introduction of the oct-2-ynyl group into various molecular scaffolds. This is a primary application for this class of compounds in the synthesis of pharmaceutical ingredients and other complex molecules.[2][12]

Caption: Generalized SN2 reaction of this compound.

B. Role in Coupling Reactions: The Sonogashira Coupling

The Sonogashira reaction is a powerful cross-coupling method for forming C-C bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes.[13][14] While this compound itself is not a terminal alkyne and thus not a direct substrate for the standard Sonogashira coupling, it serves as a precursor to structures that are. For instance, it can be used to alkylate a molecule, and the resulting internal alkyne can potentially be isomerized to a terminal alkyne for subsequent Sonogashira coupling.

More directly, the C(sp²)-Br bond of an aryl or vinyl bromide is the reactive partner for the alkyne.[13] The reactivity order for halides in Sonogashira coupling is generally I > OTf > Br >> Cl.[14][15] This allows for selective reactions. For example, in a molecule containing both an iodo and a bromo substituent, the coupling will preferentially occur at the more reactive iodide position.[15]

Caption: Catalytic cycles of the Sonogashira coupling reaction.

C. Relevance to Click Chemistry

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[16][17] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne and an azide to form a stable triazole ring.[16][18]

This compound, as an internal alkyne, cannot directly participate in the CuAAC reaction. However, its role as a synthetic building block is critical. It can be used to introduce the octyne framework into a larger molecule, which can then be chemically manipulated (e.g., via depropargylation or isomerization) to generate a terminal alkyne. This terminal alkyne is then ready to undergo a click reaction, a powerful strategy in drug discovery, bioconjugation, and materials science.[16][18]

Applications in Research and Drug Development

The introduction of bromine into a molecular structure is a recognized strategy in drug design, often enhancing potency or modifying pharmacokinetic properties.[19] Bromoalkynes like this compound and its analogs are valuable intermediates in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients (APIs).[8][12]

-

Pharmaceutical Intermediates: Analogs such as 1-Bromo-2-butyne are key intermediates in the synthesis of drugs like linagliptin, used for treating diabetes.[8][20] The synthetic logic extends to this compound for building more complex, lipophilic side chains.

-

Building Block for Complex Molecules: Its ability to act as an electrophile allows for the incorporation of the eight-carbon alkyne chain into various precursors, which is useful in natural product synthesis and medicinal chemistry.

-

Access to Organometallic Reagents: Propargylic bromides can be converted into various organometallic reagents (e.g., Grignard or organocuprate reagents) which are potent nucleophiles for forming new carbon-carbon bonds.[2][12]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. Adherence to established safety protocols is mandatory to ensure personal safety and experimental integrity.

Table 2: Hazard Identification for this compound

| Hazard Class | GHS Statement | Source(s) |

| Skin Irritation | H315: Causes skin irritation | [3] |

| Eye Irritation | H319: Causes serious eye irritation | [3] |

| Respiratory Irritation | H335: May cause respiratory irritation | [3] |

| Flammability | H227: Combustible liquid |

Mandatory Safety and Handling Protocols

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Always wear chemical safety goggles and a face shield to protect against splashes.[21]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat. Inspect gloves for tears or degradation before each use.[21]

-

Respiratory Protection: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.[21]

-

-

Handling and Storage:

-

Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[21]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[21] Keep containers upright to prevent leakage.[21]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[8]

-

-

Spill and Waste Disposal:

-

Spill Cleanup: In case of a spill, evacuate the area and eliminate all ignition sources. Use non-sparking tools and an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[21]

-

Waste Disposal: Collect all waste containing this compound in a designated, labeled, and sealed container. Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.[21]

-

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. CAS 18495-27-7 | this compound - Synblock [synblock.com]

- 5. aceschem.com [aceschem.com]

- 6. keyorganics.net [keyorganics.net]

- 7. This compound | C8H13Br | CID 2757087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Bromo-2-Butyne, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]

- 9. prepchem.com [prepchem.com]

- 10. Page loading... [guidechem.com]

- 11. 1-BROMO-2-BUTYNE synthesis - chemicalbook [chemicalbook.com]

- 12. 1-Bromo-2-Pentyne, 2-Pentyne-1-Bromo, 1-Bromopent-2-yne, 2-Pentynyl Bromide, Pent-2-yn-1-yl Bromide, 16400-32-1, Pentyn, Bromo Pentyn, Mumbai, India [jaydevchemicals.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. labinsights.nl [labinsights.nl]

- 17. Click Chemistry [organic-chemistry.org]

- 18. Click chemistry - Wikipedia [en.wikipedia.org]

- 19. jms.ump.edu.pl [jms.ump.edu.pl]

- 20. Application research of 1-bromo-2-butyne_Chemicalbook [m.chemicalbook.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-octyne, with a Focus on its Boiling Point

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-octyne is a valuable chemical intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. Its bifunctional nature, possessing both a reactive bromo group and an internal alkyne, allows for a diverse range of chemical transformations. A thorough understanding of its physical properties, especially its boiling point, is paramount for its purification, handling, and subsequent use in synthetic protocols. This guide provides a detailed examination of the physical characteristics of this compound, with a primary focus on the experimental determination of its boiling point.

Core Physical Properties of this compound

The physical properties of this compound are crucial for its practical application in a laboratory setting. These properties dictate the appropriate conditions for storage, handling, and purification. A summary of the key physical data is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃Br | [1][2] |

| Molecular Weight | 189.09 g/mol | [1][3] |

| Boiling Point | 53-58 °C at 0.39 mmHg64 °C at 20 mmHg | [3][4] |

| Density | 1.18 g/mL | [3] |

| Refractive Index | 1.4883 | [3] |

| Flash Point | 72.5 °C | [3] |

Note on Boiling Point: The significant variation in reported boiling points is directly attributable to the different pressures at which they were measured. It is critical to note that the boiling point of a substance is pressure-dependent. Lowering the pressure reduces the boiling point, which is a common practice in the purification of thermally sensitive or high-boiling-point compounds via vacuum distillation.

Understanding the Boiling Point of Haloalkynes

The boiling point of a haloalkane or haloalkyne is influenced by several factors:

-

Molecular Weight: Generally, as the molecular weight increases, the boiling point also increases due to stronger van der Waals forces.[5]

-

Intermolecular Forces: The presence of a polar carbon-bromine bond introduces dipole-dipole interactions, which are stronger than the London dispersion forces found in the corresponding non-halogenated alkyne. This leads to a higher boiling point compared to the parent hydrocarbon.[5][6]

-

Chain Length and Branching: For a homologous series, the boiling point increases with increasing carbon chain length.[7] Branching tends to lower the boiling point due to a decrease in the surface area available for intermolecular interactions.[5]

Experimental Determination of the Boiling Point of this compound

The determination of an accurate boiling point for this compound is essential for its purification by distillation. The following protocol outlines a standard laboratory procedure for this determination.

Experimental Protocol: Boiling Point Determination by Simple Distillation

This method is suitable for purifying this compound from non-volatile impurities.

Materials:

-

Crude this compound

-

Round-bottom flask

-

Distillation head with a condenser (Liebig or Allihn)

-

Thermometer or temperature probe

-

Receiving flask

-

Heating mantle with a stirrer

-

Boiling chips or a magnetic stir bar

-

Vacuum adapter and vacuum source (if performing vacuum distillation)

-

Insulating glass wool or aluminum foil

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. The flask should not be more than two-thirds full.

-

Thermometer Placement: Position the thermometer or temperature probe so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures an accurate reading of the vapor temperature as it enters the condenser.

-

Heating: Begin heating the flask gently with the heating mantle. If using a magnetic stirrer, ensure it is stirring the liquid to promote even boiling.

-

Distillation: As the liquid heats, the component with the lower boiling point will begin to vaporize. The vapor will rise, and its temperature will be recorded by the thermometer. The vapor will then enter the condenser, where it will cool and liquefy, and the resulting distillate will be collected in the receiving flask.

-

Boiling Point Observation: The temperature should remain constant as the pure substance is distilling. This constant temperature is the boiling point of the liquid at the given atmospheric or applied pressure.[8]

-

Completion: Stop the distillation when only a small amount of liquid remains in the distilling flask to avoid the formation of explosive peroxides, which can be a risk with alkynes.

Safety Precautions

-

This compound is expected to be an irritant to the skin, eyes, and respiratory tract.[9] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Halogenated organic compounds can be harmful to the environment and should be disposed of according to institutional guidelines.

-

Be aware of the flash point of this compound (72.5 °C) and avoid open flames or other ignition sources in the vicinity of the experiment.[3]

Visualizing the Experimental Workflow

Caption: Workflow for the determination of the boiling point of this compound.

Synthesis of this compound

For context and practical application, a brief overview of a common synthetic route to this compound is provided. It is typically synthesized from 2-octyn-1-ol.

Reaction Pathway

The synthesis involves the conversion of the primary alcohol in 2-octyn-1-ol to a bromide using a suitable brominating agent, such as phosphorus tribromide (PBr₃), often in the presence of a weak base like pyridine to neutralize the HBr byproduct.[4]

Caption: Synthesis of this compound from 2-octyn-1-ol.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of this compound, with a detailed focus on its boiling point. The provided experimental protocol and safety information are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective handling and purification of this important synthetic intermediate. Accurate determination and understanding of its physical properties are fundamental to its successful application in the synthesis of novel compounds.

References

-

PrepChem.com. Synthesis of this compound. Retrieved from [Link]

-

LookChem. 1-Octyne, 8-bromo-|81216-13-9. Retrieved from [Link]

-

PubChem - NIH. This compound | C8H13Br | CID 2757087. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-octene, 1-bromo-, (2Z)-. Retrieved from [Link], 1-bromo-, (2Z)-

-

PubChemLite. This compound (C8H13Br). Retrieved from [Link]

-

PubChem - NIH. 1-Bromo-1-octyne | C8H13Br | CID 11052414. Retrieved from [Link]

-

ChemSrc. (2025, May 20). 1-bromo-1-octyne - C8H13Br, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

SGKmistry. (2020, October 14). Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry. YouTube. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. Retrieved from [Link]

-

MaChemGuy. (2015, March 30). Haloalkanes 2. Trends in boiling points explained. YouTube. Retrieved from [Link]

-

Testbook. Physical Properties of Haloalkanes: Density, Melting & Boiling Point, Solubility. Retrieved from [Link]

Sources

- 1. This compound | C8H13Br | CID 2757087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H13Br) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. testbook.com [testbook.com]

- 7. youtube.com [youtube.com]

- 8. vernier.com [vernier.com]

- 9. echemi.com [echemi.com]

Navigating the Solution Landscape: A Technical Guide to 1-Bromo-2-octyne Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-octyne, a versatile bifunctional reagent, plays a crucial role in the synthesis of complex molecular architectures, particularly in pharmaceutical and materials science research. Its utility is fundamentally linked to its solubility in various reaction media. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. By dissecting its molecular structure and the principles of intermolecular forces, this document offers a predictive framework for its behavior in diverse solvent systems. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility, ensuring methodological rigor and reproducibility.

Introduction: The Synthetic Significance of this compound

This compound (CAS No. 18495-27-7) is a valuable intermediate in organic synthesis, prized for its dual reactivity.[1][2] The presence of a propargylic bromide allows for nucleophilic substitution reactions, while the internal alkyne moiety can participate in a wide array of transformations, including cycloadditions and cross-coupling reactions.[3] This dual functionality makes it a key building block for the construction of complex molecules, including nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.[3]

Understanding the solubility of this reagent is paramount for its effective utilization. Proper solvent selection is critical for achieving optimal reaction kinetics, facilitating purification processes, and ensuring the overall success of a synthetic campaign. This guide serves as a foundational resource for researchers, providing both theoretical insights and practical methodologies for assessing the solubility of this compound.

Physicochemical Properties of this compound

To understand the solubility of this compound, it is essential to first examine its key physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 18495-27-7 | [1] |

| Molecular Formula | C₈H₁₃Br | [1] |

| Molecular Weight | 189.09 g/mol | [1] |

| Appearance | Assumed to be a liquid, similar to other bromoalkynes | [4][5] |

The structure of this compound features a non-polar six-carbon alkyl chain, a polarizable bromine atom, and a relatively non-polar internal alkyne. This combination of features results in a molecule of moderate overall polarity.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6][7] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[6][8] The dissolution process involves the breaking of intermolecular forces within the solute and the solvent, and the formation of new intermolecular forces between the solute and the solvent.[9]

The solubility of this compound in a given organic solvent will be determined by the interplay of the following intermolecular forces:

-

Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between non-polar molecules and are significant for the alkyl chain of this compound.[9]

-

Dipole-Dipole Interactions: The carbon-bromine bond in this compound is polar, leading to a molecular dipole. This allows for dipole-dipole interactions with polar solvent molecules.[9]

Haloalkanes, in general, are only very slightly soluble in water because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions between the haloalkane and water.[9] However, they tend to dissolve well in organic solvents because the new intermolecular attractions between the haloalkane and the solvent molecules have a similar strength to the forces being broken in the separate components.[6][9]

Caption: Factors influencing the solubility of this compound.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, we can predict the solubility of this compound in various classes of organic solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): this compound is expected to be highly soluble in these solvents. The dominant van der Waals forces in both the solute and the solvent lead to favorable interactions.[7]

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): Good solubility is anticipated in these solvents. The moderate polarity of this compound allows for favorable dipole-dipole interactions with these solvents. Dichloromethane is a common solvent for reactions involving similar haloalkanes.[10]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. While these solvents are capable of hydrogen bonding, they also exhibit dipole-dipole and van der Waals interactions that can solvate this compound. A safety data sheet for the related compound 1-bromo-2-butyne indicates its solubility in methanol.[11]

-

Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide): Poor solubility is predicted in water due to the inability of this compound to form hydrogen bonds.[9] Solubility in highly polar aprotic solvents like DMSO may be limited.

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination of solubility is essential. The following protocol outlines a general method for determining the solubility of this compound in a given organic solvent.[12][13]

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Caption: Experimental workflow for determining solubility.

Procedure:

-

Preparation of a Saturated Solution:

-

To a vial, add a known volume of the chosen organic solvent.

-

Add an excess amount of this compound to the solvent. The presence of undissolved solute is necessary to ensure saturation.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a sufficient period to reach equilibrium (e.g., 24 hours).

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the constant temperature until the excess solute has settled.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Filter the aliquot through a syringe filter to remove any suspended microparticles.

-

Dilute the filtered aliquot with a known volume of the solvent to a concentration suitable for analysis.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mol/L).

-

Conclusion

This compound is a valuable synthetic intermediate with solubility characteristics governed by its moderate polarity. It is predicted to be highly soluble in non-polar and polar aprotic organic solvents, with moderate to good solubility in polar protic solvents and poor solubility in water. The provided experimental protocol offers a robust framework for researchers to quantitatively determine its solubility in specific solvent systems, thereby enabling the optimization of reaction conditions and purification procedures in their synthetic endeavors.

References

-

1-Bromo-2-Pentyne - Jaydev Chemical Industries. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Why do haloalkanes dissolve in organic solvents? - Quora. (2017, January 28). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

6.1: Physical Properties of Haloalkanes - Chemistry LibreTexts. (2015, July 5). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

9 - SAFETY DATA SHEET. (2024, March 30). Retrieved from [Link]

-

Physical Properties of Haloalkanes and Haloarenes | CK-12 Foundation. (2026, January 1). Retrieved from [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Retrieved from [Link]

-

1-Bromopent-2-yne - SIELC Technologies. (2018, May 17). Retrieved from [Link]

-

Why haloalkanes are easily dissolved in organic solvent - Filo. (2024, December 12). Retrieved from [Link]

-

1-Bromo-1-octyne | C8H13Br | CID 11052414 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

1-bromooctane - Sdfine. (n.d.). Retrieved from [Link]

-

Haloalkanes and Haloarenes - NCERT. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds - Chemistry Steps. (n.d.). Retrieved from [Link]

-

1-bromo-1-octyne - C8H13Br, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Retrieved from [Link]

-

1-Bromo-2-Butyne - Jaydev Chemical Industries. (n.d.). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 18495-27-7 | this compound - Synblock [synblock.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Bromo-2-Pentyne, 2-Pentyne-1-Bromo, 1-Bromopent-2-yne, 2-Pentynyl Bromide, Pent-2-yn-1-yl Bromide, 16400-32-1, Pentyn, Bromo Pentyn, Mumbai, India [jaydevchemicals.com]

- 5. 1-Bromo-2-Butyne, 2-Butyne-1-Bromo, 1-Bromobut-2-yne, 2-Butynyl Bromide, But-2-yn-1-yl Bromide, 3355-28-0, linagliptin intermediate, Butyn, Bromo butyn, Mumbai, India [jaydevchemicals.com]

- 6. quora.com [quora.com]

- 7. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-2-octyne

Prepared by: Gemini, Senior Application Scientist

Introduction: The Molecular Blueprint of 1-Bromo-2-octyne

This compound (C₈H₁₃Br) is a valuable bifunctional molecule, incorporating both an internal alkyne and a primary alkyl bromide.[1][2][3] This structure makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, natural product synthesis, and the development of novel pharmaceutical compounds. The precise arrangement of its functional groups—a linear sp-hybridized alkyne core flanked by a reactive propargylic bromide and a nonpolar hexyl chain—gives rise to a unique spectroscopic signature.

Accurate and unambiguous structural confirmation is paramount for any researcher utilizing this reagent. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopic data for this compound. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

To interpret the spectra of this compound, we must first consider its constituent parts. The molecule can be deconstructed into three key regions, each with predictable spectroscopic behavior.

Caption: Molecular structure of this compound with numbering for NMR assignments.

-

The Propargylic Bromide End (C1): The methylene protons (H-1) are adjacent to both an electronegative bromine atom and the magnetically anisotropic alkyne group. This unique environment will significantly influence their chemical shift in the ¹H NMR spectrum.

-

The Internal Alkyne Core (C2, C3): The sp-hybridized carbons of the triple bond will produce characteristic signals in the ¹³C NMR spectrum. The C≡C bond itself has a distinctive, though often weak, stretching vibration in the IR spectrum.[4][5][6]

-

The Alkyl Chain (C4-C8): This saturated hydrocarbon tail will exhibit typical alkane signals in both NMR and IR spectra, though the proximity of the alkyne will subtly influence the adjacent methylene group (H-4).

¹H NMR Spectroscopy: Proton Environments

Proton NMR is arguably the most powerful tool for confirming the structure of this compound, as it provides detailed information about the electronic environment and connectivity of every unique proton.

Expertise & Experience: Decoding the Chemical Shifts and Couplings

The ¹H NMR spectrum is defined by three key features: chemical shift (δ), integration, and spin-spin coupling (J).

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the local magnetic field experienced by the proton. Electronegative atoms like bromine deshield adjacent protons, shifting their signal downfield (to a higher ppm value).[7] The methylene protons at C1 are directly attached to the bromine, and their chemical shift is expected to be significantly downfield. For comparison, the methylene protons in propargyl bromide (Br-CH₂-C≡CH) appear around 3.87 ppm.[8][9][10]

-

Integration: The area under each signal is proportional to the number of protons it represents. For this compound, we expect a proton ratio of 2:2:2:2:2:3, corresponding to the six distinct proton environments from C1 to C8.

-

Spin-Spin Coupling (J): Protons on adjacent carbons "feel" each other's magnetic spin states, causing their signals to split. This splitting pattern, dictated by the 'n+1' rule, is invaluable for establishing connectivity. For example, the terminal methyl protons (H-8) are adjacent to two protons on C7, so their signal will be split into a triplet (2+1=3). The methylene protons at C1 are coupled to the two protons at C4 across the alkyne, a phenomenon known as long-range coupling. This four-bond coupling (⁴J) is typically small (2-3 Hz) but is a hallmark of propargylic systems.[11]

Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR data for this compound, assuming acquisition in a standard solvent like CDCl₃.

| Proton Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-1 | ~ 3.95 | 2H | Triplet (t) | ⁴J ≈ 2.5 Hz | Deshielded by adjacent Br and alkyne. Long-range coupling to H-4. |

| H-4 | ~ 2.25 | 2H | Triplet of Triplets (tt) | ³J ≈ 7.0 Hz, ⁴J ≈ 2.5 Hz | Adjacent to alkyne (deshielded) and C5. Coupled to H-1 and H-5. |

| H-5 | ~ 1.50 | 2H | Quintet (quin) | ³J ≈ 7.0 Hz | Standard alkyl region. Coupled to H-4 and H-6. |

| H-6, H-7 | ~ 1.30 | 4H | Multiplet (m) | - | Overlapping signals of a typical long alkyl chain. |

| H-8 | ~ 0.90 | 3H | Triplet (t) | ³J ≈ 7.0 Hz | Standard terminal methyl group coupled to H-7. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the sample in the NMR spectrometer (300 MHz or higher recommended for better resolution).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters (e.g., 16 scans, 5-second relaxation delay, 90° pulse angle).

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals and analyze the multiplicities.

¹³C NMR Spectroscopy: The Carbon Skeleton

While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy maps the underlying carbon skeleton, providing complementary and confirmatory data.

Expertise & Experience: Interpreting Carbon Chemical Shifts

Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of sharp singlets, where each unique carbon environment gives one signal.

-

Alkyne Carbons (C2, C3): The sp-hybridized carbons of an alkyne resonate in a characteristic region of the spectrum, typically between 65-100 ppm.[11] Unlike alkene sp² carbons which appear further downfield (100-150 ppm), the cylindrical electron density of the triple bond provides shielding along the bond axis. The substitution with bromine on the adjacent carbon will have a deshielding effect.

-

Carbon-Bromine Bond (C1): The carbon directly attached to the electronegative bromine atom (C1) is significantly deshielded and its chemical shift is expected in the 25-45 ppm range.[12]

-

Alkyl Chain Carbons (C4-C8): These sp³ hybridized carbons will appear in the typical aliphatic region of the spectrum (~10-40 ppm).[13]

Predicted ¹³C NMR Data

| Carbon Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~ 28 | Attached to electronegative Br. |

| C2 | ~ 75 | sp-hybridized carbon of the internal alkyne. |

| C3 | ~ 85 | sp-hybridized carbon, deshielded by proximity to the alkyl chain. |

| C4 | ~ 20 | Propargylic sp³ carbon. |

| C5 | ~ 31 | Standard alkyl chain carbon. |

| C6 | ~ 28 | Standard alkyl chain carbon. |

| C7 | ~ 22 | Standard alkyl chain carbon. |

| C8 | ~ 14 | Terminal methyl carbon. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (20-50 mg) may be required for faster acquisition.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Acquisition: Select a proton-decoupled ¹³C experiment (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a wider spectral width will be necessary compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H spectrum. The solvent peak for CDCl₃ appears as a triplet around 77.16 ppm and can be used as a secondary reference.[13]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for rapidly confirming the presence of key functional groups.

Expertise & Experience: Identifying Characteristic Absorptions

An IR spectrum is a plot of transmittance versus wavenumber (cm⁻¹). Absorption bands correspond to specific bond vibrations.

-

C≡C Stretch: The triple bond stretch of an internal alkyne is found in the 2100-2260 cm⁻¹ region.[5][6][14] This region has very few other absorptions, making it highly diagnostic.[6] However, for nearly symmetrical internal alkynes, the change in dipole moment during the vibration is small, leading to a weak or sometimes absent signal.[4]

-

sp³ C-H Stretch: The C-H bonds of the alkyl chain will produce strong, sharp absorption bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[14][15]

-

C-Br Stretch: The carbon-bromine bond vibration appears at low frequencies, typically in the 690-515 cm⁻¹ range.[16] This falls within the complex "fingerprint region" of the spectrum, which contains many overlapping C-C stretching and bending vibrations.[16][17] While its presence is expected, definitive assignment can be difficult.

Predicted IR Data

| Vibrational Mode | Predicted Absorption (cm⁻¹) | Intensity |

| sp³ C-H Stretch | 2850 - 2960 | Strong |

| C≡C Stretch | 2100 - 2260 | Weak to Medium |

| C-H Bend | 1375 - 1470 | Medium |

| C-Br Stretch | 515 - 690 | Medium |

Experimental Protocol: IR Acquisition (Neat Liquid)

-

Sample Preparation: Place one drop of neat (undiluted) this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, place a drop between two polished sodium chloride (NaCl) salt plates.

-

Background Scan: Run a background spectrum of the clean ATR crystal or empty salt plates to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Analysis: Identify the key absorption bands corresponding to the functional groups.

Integrated Spectroscopic Workflow and Analysis

No single technique provides absolute proof. The trustworthiness of a structural assignment comes from the convergence of all spectroscopic data. The workflow below illustrates the self-validating system for the characterization of this compound.

Caption: A logical workflow for the integrated spectroscopic confirmation of this compound.

By following this workflow, a researcher can confidently validate the identity and purity of their material. The IR spectrum provides a quick check for the presence of the alkyne and alkyl functionalities. The ¹³C NMR confirms the correct number of unique carbon environments and the presence of the sp-hybridized core. Finally, the ¹H NMR provides the most detailed picture, confirming the precise connectivity and relative orientation of all proton-bearing fragments of the molecule. The combination of these techniques provides an authoritative and trustworthy structural assignment.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 13.4: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkynes. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2018). What is causing extra peaks to appear in 1H NMR of Propargyl bromide when recorded in D2O?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H13Br). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C8H13Br) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [guidechem.com]

- 3. This compound | C8H13Br | CID 2757087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Propargyl bromide(106-96-7) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. Alkynes | OpenOChem Learn [learn.openochem.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

A Senior Application Scientist's Guide to the Sonogashira Coupling Reaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Cornerstone of Modern Synthesis

First reported in 1975 by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara, the Sonogashira cross-coupling reaction has become an indispensable tool in the arsenal of synthetic organic chemists.[1][2] This powerful and versatile reaction forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] Its significance lies in its ability to construct complex molecular architectures, particularly conjugated enynes and arylalkynes, under remarkably mild conditions.[3][5] The reaction typically proceeds with a palladium catalyst, a copper(I) co-catalyst, and an amine base, a combination that allows for high functional group tolerance, making it ideal for the late-stage functionalization of complex molecules.[4][6]

The products of Sonogashira coupling are not merely academic curiosities; they are pivotal structural motifs in a vast array of applications, including the synthesis of pharmaceuticals, natural products, advanced organic materials, and nanomaterials.[3][7][8] Its utility in drug development is particularly noteworthy, where the rigid, linear alkyne linker can be used to probe biological space, connect molecular fragments, and construct key pharmacophores.[9][10] This guide provides a deep dive into the mechanistic underpinnings, practical considerations, and advanced applications of the Sonogashira reaction, offering field-proven insights for professionals in chemical research and drug discovery.

The Mechanistic Heart: A Tale of Two Catalytic Cycles

The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[5][11] While the exact intermediates can be challenging to isolate and characterize, the generally accepted mechanism provides a robust framework for understanding and optimizing the reaction.[2]

The Palladium Cycle is the primary engine of the cross-coupling:

-

Reductive Elimination & Catalyst Generation : If starting with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it is first reduced in situ to the active Pd(0) species.[3] This 14-electron Pd(0) complex is the true catalyst.

-

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (Ar-X), forming a square planar Pd(II) intermediate.[5] This is often the rate-determining step of the palladium cycle.[12]

-

Transmetalation : The Pd(II) intermediate receives the acetylide group from the activated copper acetylide species generated in the copper cycle. This step forms a new Pd(II)-alkynyl complex and regenerates the copper(I) halide.[12]

-

Reductive Elimination : The final step involves cis- to trans-isomerization followed by reductive elimination from the Pd(II) complex to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, which re-enters the cycle.[5]

The Copper Cycle serves to activate the terminal alkyne:

-

π-Alkyne Complex Formation : The copper(I) co-catalyst coordinates with the terminal alkyne, forming a π-alkyne-copper complex.[5]

-

Deprotonation : The amine base deprotonates the terminal alkyne, which is made more acidic by its coordination to the copper.[11] This forms a crucial copper(I) acetylide intermediate.

-

Transmetalation : This copper acetylide is the species that transfers the alkynyl group to the palladium center in the main cycle.[5]

Dissecting the Core Components: A Guide to Rational Reaction Design

The success of a Sonogashira coupling hinges on the judicious selection of its components. Understanding the role and interplay of each reagent is critical for optimizing yield, minimizing side reactions, and adapting the protocol to challenging substrates.

| Component | Role & Field Insights |

| Palladium Catalyst | The heart of the reaction. Pd(0) sources like Pd(PPh₃)₄ are active directly but can be air-sensitive.[13] More stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often preferred as they are reduced to Pd(0) in situ.[3][5] The choice of ligand on the palladium is crucial for stability and reactivity. |